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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of ER-076349, a synthetic analogue

of the marine natural product halichondrin B. It details the compound's core mechanism of

action as a potent inhibitor of tubulin polymerization, its effects on the cell cycle, and its efficacy

against various cancer cell lines. This document is intended to serve as a valuable resource for

researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Inhibition of Tubulin
Polymerization
ER-076349 exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical

process for cell division. Unlike some other microtubule-targeting agents, ER-076349 does not

cause the depolymerization of existing microtubules but rather inhibits the polymerization of

tubulin dimers into new microtubules. This leads to the disruption of the mitotic spindle, cell

cycle arrest, and ultimately, apoptosis.

ER-076349, along with its close analogue eribulin, is believed to bind to the interdimer interface

of tubulin, with a likely interaction with the β-tubulin subunit[1][2]. This binding perturbs the

tubulin-tubulin contacts necessary for polymer formation[1][2]. While both eribulin and ER-
076349 inhibit vinblastine-induced spiral formation, their effects on tubulin oligomerization

differ. Eribulin inhibits the formation of short, curved tubulin oligomers, whereas ER-076349

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3326424?utm_src=pdf-interest
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19586046/
https://pubs.acs.org/doi/abs/10.1021/bi900776u
https://pubmed.ncbi.nlm.nih.gov/19586046/
https://pubs.acs.org/doi/abs/10.1021/bi900776u
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


slightly stimulates their formation[1][2]. This suggests a nuanced, polymer-specific interaction

for ER-076349[1][2].

Quantitative Data Summary
The following tables summarize the in vitro activity of ER-076349 across various cancer cell

lines and its comparative effects on tubulin dynamics.

Table 1: In Vitro Growth Inhibitory Activities of ER-076349

Cell Line Cancer Type IC50 (nM)

MDA-MB-435 Breast Cancer 0.59[3]

COLO 205 Colon Cancer 2.4[3]

DLD-1 Colon Cancer 7.3[3]

DU 145 Prostate Cancer 3.6[3]

LNCaP Prostate Cancer 1.8[3]

LOX Melanoma 3.2[3]

HL-60 Leukemia 2.6[3]

U937 Lymphoma 4.0[3]

Table 2: Comparative Effects of ER-076349 and Related Compounds on Tubulin
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Compound
Effect on Tubulin
Oligomer
Formation

Inhibition of
Vinblastine-
Induced Spirals

Weakening of
Stathmin-Tubulin
Complex
Formation

ER-076349
Slight stimulation (2-

fold)[1][2]
Strong inhibition[1][2] ~1.9 kcal/mol[1][2]

Eribulin
Inhibition (4-6-fold)[1]

[2]
Strong inhibition[1][2] >3.3 kcal/mol[1][2]

Vinblastine
Strong stimulation

(1000-fold)[1][2]
N/A Not specified

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

standard techniques and can be adapted for specific laboratory conditions.

In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the extent of tubulin polymerization by monitoring the increase in light

scattering at 340 nm.

Materials:

Purified bovine brain tubulin

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

GTP solution (100 mM)

Glycerol

ER-076349 stock solution (in DMSO)

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:
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Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer

supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

Add 10 µL of various concentrations of ER-076349 (or vehicle control) to the wells of a pre-

warmed 96-well plate.

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

Measure the absorbance at 340 nm every minute for 60 minutes.

Plot absorbance as a function of time to obtain polymerization curves. The extent of inhibition

is determined by comparing the rate and maximum polymerization of ER-076349-treated

samples to the vehicle control.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay quantifies cell proliferation and is used to determine the IC50 of a compound.

Materials:

Human cancer cell lines (e.g., MDA-MB-435)

Complete cell culture medium

ER-076349 stock solution (in DMSO)

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution

Tris base solution

96-well plates

Procedure:

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
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Treat the cells with a serial dilution of ER-076349 (typically from 0.01 nM to 1 µM) for a

specified period (e.g., 72 hours). Include a vehicle control (DMSO).

After the incubation period, fix the cells by adding cold TCA to a final concentration of 10%

and incubate for 1 hour at 4°C.

Wash the plates five times with water and allow them to air dry.

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air

dry.

Solubilize the bound dye with 10 mM Tris base solution.

Measure the absorbance at 510 nm using a microplate reader.

Calculate the percentage of cell growth inhibition for each concentration of ER-076349
relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.

Materials:

Human cancer cell lines

Complete cell culture medium

ER-076349 stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

RNase A

Propidium iodide (PI) staining solution
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Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with ER-076349 at a concentration known to inhibit

growth (e.g., 10x IC50) for various time points (e.g., 0, 8, 16, 24 hours).

Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold

70% ethanol while vortexing.

Store the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution using a flow cytometer. The induction of G2/M arrest is

indicated by an increase in the cell population in the G2/M phase.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and

experimental procedures described in this guide.
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Caption: Mechanism of ER-076349 action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b3326424?utm_src=pdf-body-img
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Prepare Tubulin Solution
(3 mg/mL in buffer + GTP)

Add Tubulin Solution to
initiate polymerization

Prepare ER-076349 dilutions

Add Compound to
pre-warmed 96-well plate

Incubate at 37°C in
spectrophotometer

Measure Absorbance at 340 nm
(every minute for 60 min)

Plot Absorbance vs. Time

Analyze Polymerization Curves
(Rate and Maximum)

Click to download full resolution via product page

Caption: Tubulin polymerization assay workflow.
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Caption: Cell growth inhibition assay workflow.
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Caption: Cell cycle analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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